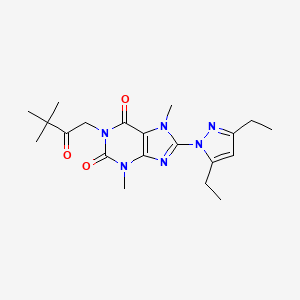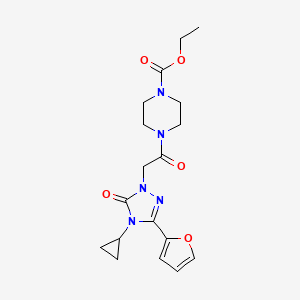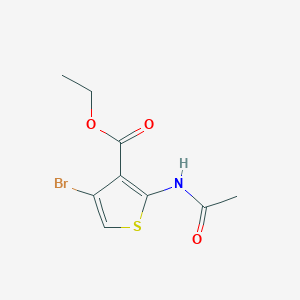
Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved through a one-pot reaction involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield a range of derivatives, including bisthiazole and bisthiolane . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was characterized using these methods . The structural analysis of such compounds is crucial for understanding their reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical reactions due to their functional groups and heterocyclic frameworks. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several different heterocyclic derivatives, demonstrating the versatility of these molecules in chemical transformations . These reactions are indicative of the potential reactivity of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The Schiff base mentioned earlier was synthesized via a condensation reaction, which is a common method for preparing compounds with potential pharmacological properties . The metal complexes of a related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, were characterized by various analytical techniques, and their biological activities were assessed in vivo, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antioxidant Studies : The synthesis of thiophene derivatives, similar in structure to Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate, has shown significant antimicrobial and antioxidant activities. These compounds were evaluated for their potential in inhibiting bacterial and fungal growth, with some showing excellent antibacterial and antifungal properties. Additionally, their antioxidant capabilities were demonstrated, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Anti-rheumatic Potential : Derivatives of Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate have been synthesized and evaluated for their anti-rheumatic potential. These studies involved the creation of metal complexes with Co(II), Cu(II), and Zn(II) that exhibited significant antioxidant, analgesic, and anti-rheumatic effects, showing promise for therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Chemical Synthesis and Material Science
Advanced Synthetic Methods : The compound and its related derivatives have been central to developing advanced synthetic methodologies, including cyclopropanation reactions, Gewald reactions, and intramolecular cyclization. These methods allow for the efficient creation of complex organic molecules with potential applications in material science, drug discovery, and the synthesis of novel organic compounds with specific functional properties (Abaee & Cheraghi, 2013).
Polymerization and Material Properties : Studies on the role of chain transfer agents in free radical polymerization highlight the compound's relevance in synthesizing polymers with specific characteristics. These investigations provide insights into controlling polymerization processes, which is crucial for designing materials with desired mechanical and thermal properties (Furuncuoglu et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQADQFUOXVWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)



![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)



![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)
